VR23

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von VR23 beinhaltet einen hybriden Ansatz, der ein 4-Piperazinylchinolin-Gerüst und einen Sulfonyl-Pharmakophor integriert . Die detaillierte synthetische Route umfasst die folgenden Schritte:

Bildung des Chinoling-Gerüsts: Dies beinhaltet die Reaktion von 7-Chlorchinolin mit Piperazin unter bestimmten Bedingungen, um 7-Chlor-4-piperazinylchinolin zu bilden.

Einführung der Sulfonylgruppe: Das 7-Chlor-4-piperazinylchinolin wird dann mit 2,4-Dinitrophenylsulfonylchlorid umgesetzt, um die Sulfonylgruppe einzuführen, was zur Bildung von this compound führt.

Analyse Chemischer Reaktionen

VR23 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Die Nitrogruppen in this compound können unter geeigneten Bedingungen zu Aminen reduziert werden.

Substitution: Das Chloratom im Chinolinring kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action

VR23 selectively inhibits proteasome activity, particularly targeting the β2 subunit of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers apoptosis in cancer cells while sparing non-cancerous cells. Studies have shown that this compound effectively induces centrosome amplification through cyclin E-mediated pathways, which is a critical mechanism in cancer cell proliferation and survival .

Efficacy Against Cancer Types

This compound has demonstrated significant efficacy against various cancer types, including:

- Multiple Myeloma : In combination with bortezomib, this compound enhances cytotoxic effects against multiple myeloma cells, including those resistant to standard therapies .

- Breast Cancer : It has shown potent activity against multiple breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF7) with a selectivity ratio favoring cancer cells over non-malignant cells .

- Rheumatoid Arthritis : Interestingly, this compound's ability to downregulate inflammatory cytokines suggests its potential role in treating cancers associated with chronic inflammatory conditions .

Table 1: Summary of this compound's Anticancer Efficacy

Anti-inflammatory Applications

Potential for Treating Inflammatory Conditions

This compound exhibits strong anti-inflammatory properties by downregulating key pro-inflammatory cytokines such as IL-6, TNF-α, and MCP-1. In studies involving LPS-induced models of inflammation, this compound demonstrated efficacy comparable to dexamethasone, a well-known anti-inflammatory agent .

Case Studies

In one study using THP-1 monocytes, this compound was shown to significantly reduce the secretion of inflammatory mediators. Furthermore, its effects were notably more pronounced in primary synovial cells derived from rheumatoid arthritis patients compared to healthy individuals, indicating a selective action that could be beneficial for treating chronic inflammatory diseases .

Table 2: Summary of this compound's Anti-inflammatory Efficacy

COVID-19 Treatment Potential

Recent studies have identified this compound as a candidate for COVID-19 treatment due to its ability to inhibit SARS-CoV-2 replication. Molecular docking studies indicated that this compound binds effectively to key proteases involved in viral replication, showcasing promising pharmacokinetic properties and minimal toxicity .

Table 3: Binding Affinity of this compound Against SARS-CoV-2 Proteases

Wirkmechanismus

VR23 exerts its effects by inhibiting the activities of trypsin-like, chymotrypsin-like, and caspase-like proteasomes . The primary molecular target of this compound is the β2 subunit of the 20S proteasome catalytic subunit . By inhibiting proteasome activity, this compound causes the accumulation of ubiquitinated cyclin E, leading to abnormal centrosome amplification and apoptosis in cancer cells . This selective action on cancer cells makes this compound a promising candidate for cancer therapy.

Biologische Aktivität

VR23 is a novel compound recognized for its significant biological activity, particularly as a proteasome inhibitor with notable anticancer and anti-inflammatory properties. This article explores the compound's mechanisms, efficacy, and potential applications based on diverse research findings.

Overview of this compound

This compound is a quinoline-sulfonyl hybrid compound that primarily targets the β2 subunit of the 20S proteasome. Its unique structure differentiates it from other known proteasome inhibitors, allowing it to selectively induce apoptosis in cancer cells while sparing non-cancerous cells . This selectivity is crucial in minimizing side effects typically associated with cancer therapies.

Proteasome Inhibition

This compound functions by inhibiting proteasome activity, which is essential for protein degradation and regulation within cells. The compound exhibits varying inhibitory effects on different proteasome activities:

- Chymotrypsin-like activity : IC50 = 50-100 nmol/L

- Caspase-like activity : IC50 = 3 μmol/L

- Trypsin-like activity : IC50 = 1 nmol/L .

Molecular docking studies have confirmed that this compound effectively binds to the β2 subunit with low energy conformations, indicating a strong interaction that leads to its biological effects .

Anti-Inflammatory Activity

In addition to its antitumor properties, this compound has demonstrated potent anti-inflammatory effects. In studies using the LPS-induced THP-1 monocyte model, this compound was shown to downregulate pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 at levels comparable to dexamethasone, a well-known anti-inflammatory drug . This dual action highlights this compound's potential in treating conditions characterized by chronic inflammation.

Efficacy in Cancer Treatment

This compound has been evaluated across various cancer cell lines, including breast cancer models (MDA-MB-231, MDA-MB-468, MCF7). The compound exhibited significantly higher efficacy in inhibiting cancer cell proliferation compared to non-cancerous cells (2.6 to 17.6 times more effective) . Importantly, when combined with paclitaxel, an established chemotherapeutic agent, this compound showed additive effects, enhancing overall therapeutic outcomes.

Case Studies

A study involving the SW982 synovial cell line and primary human synoviocytes demonstrated that this compound effectively downregulated IL-6 and inhibited cell migration. Notably, this effect was more pronounced in cells derived from rheumatoid arthritis patients than in healthy controls . This suggests that this compound may be particularly beneficial for patients with inflammatory conditions.

Summary of Research Findings

Eigenschaften

IUPAC Name |

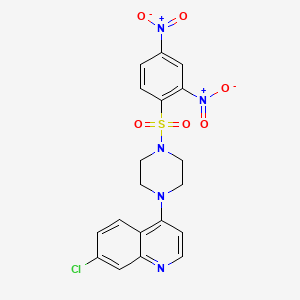

7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQVZPPIHADUOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.